4-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-(6,7-Dimethoxy-1-((2-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes multiple methoxy groups and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The choice of solvents, reagents, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(6,7-Dimethoxy-1-((2-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzenesulfonamide moiety can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
4-(6,7-Dimethoxy-1-((2-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-dimethylbenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets in the body. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- **4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone
- **2-{4′,5′-Dimethoxy-2′-[2′′-methoxy-5′′-(methoxymethyl)phenoxy]benzyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Uniqueness
What sets 4-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-dimethylbenzenesulfonamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C28H32N2O7S |
---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
4-[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C28H32N2O7S/c1-29(2)38(32,33)21-12-10-19(11-13-21)28(31)30-15-14-20-16-26(35-4)27(36-5)17-22(20)23(30)18-37-25-9-7-6-8-24(25)34-3/h6-13,16-17,23H,14-15,18H2,1-5H3 |
InChI Key |
KFBHQAXFGCSMGU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=CC=C4OC)OC)OC |
Origin of Product |
United States |
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